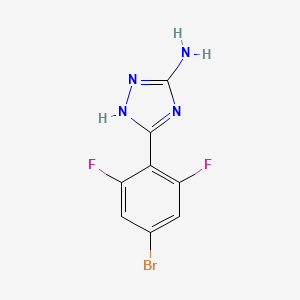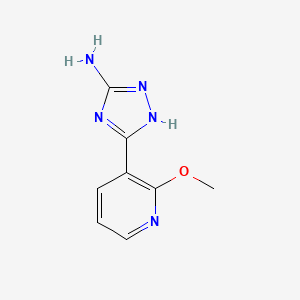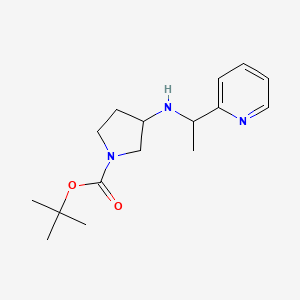![molecular formula C13H13ClN2O B13659538 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 2 and a 2,6-dimethylphenoxy methyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,6-dimethylphenol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in 2-chloropyrimidine with the 2,6-dimethylphenoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The phenoxy methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-[(2,6-dimethylphenoxy)methyl]pyrimidine derivative .
科学的研究の応用
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases or DNA topoisomerases, thereby interfering with cellular processes like cell division and DNA replication . The exact molecular pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the phenoxy methyl group.
2-Chloro-4-phenoxypyrimidine: Similar but lacks the dimethyl groups on the phenoxy ring.
2,4-Dichloropyrimidine: Contains two chloro groups but lacks the phenoxy methyl group.
Uniqueness
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is unique due to the presence of both the chloro and 2,6-dimethylphenoxy methyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of various bioactive compounds .
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(2)12(9)17-8-11-6-7-15-13(14)16-11/h3-7H,8H2,1-2H3 |
InChIキー |
XFZWRVAQYUBQML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
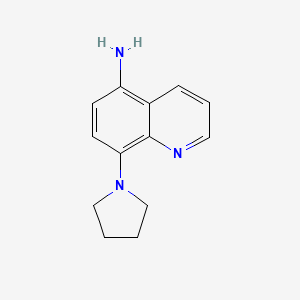
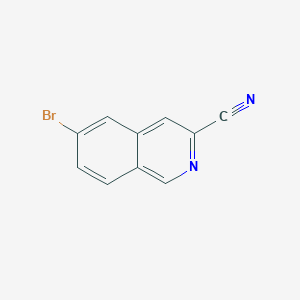

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

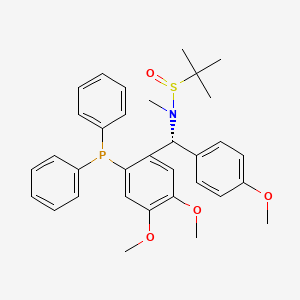
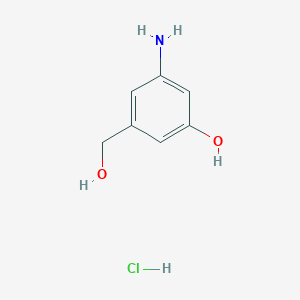
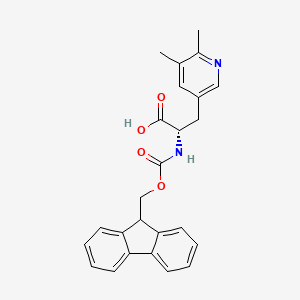
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
